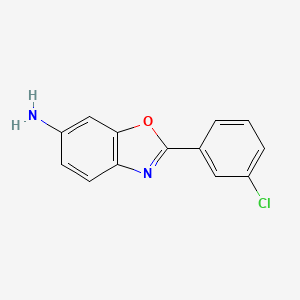![molecular formula C15H16ClN3O4S B2849555 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine CAS No. 851129-54-9](/img/structure/B2849555.png)
4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine” is a derivative of 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol (OXCPM). OXCPM has been synthesized and used as a precursor for preparing a number of sulfanyl acetamides .
Physical And Chemical Properties Analysis
The physical and chemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) of the parent compound, OXCPM, have been predicted using computational tools . The specific properties of “4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine” may vary based on its structural differences.科学的研究の応用
Pharmaceutical Research: Neurodegenerative Disease Treatment
This compound has shown promise in the treatment of neurodegenerative disorders due to its anti-acetylcholinesterase activity . The inhibition of acetylcholinesterase is a recognized approach for alleviating symptoms of diseases like Alzheimer’s. The compound’s stability under physiological conditions and its oral bioavailability make it a potential candidate for drug development in this field.
Chemical Synthesis: Intermediate for Sulfanyl Acetamides
The compound has been used as a precursor for synthesizing sulfanyl acetamides . These have applications in various fields, including pharmaceuticals, where they can serve as intermediates in the synthesis of more complex molecules with antibacterial and enzyme inhibitory activities.
将来の方向性
The parent compound, OXCPM, has shown promising results as a potential oral drug candidate for treating neurodegenerative disorders due to its remarkable dose-dependent anti-acetylcholinesterase activity . This suggests that “4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]morpholine” and its derivatives could be further explored for their therapeutic potential.
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By interacting with this enzyme, the compound can influence neurological processes.
Mode of Action
The compound exhibits anti-acetylcholinesterase activity . This means it inhibits the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine, a neurotransmitter, in the nerve synapse. This can lead to enhanced nerve signal transmission.
Pharmacokinetics
The compound has been found to have good oral bioavailability . This means it is well absorbed from the gastrointestinal tract into the bloodstream. The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s anti-acetylcholinesterase activity results in prolonged nerve signal transmission . This can have various effects at the molecular and cellular level, depending on the specific nerves and tissues involved. The observed remarkable dose-dependent anti-acetylcholinesterase activity indicates that the compound may be a drug candidate for treating neurodegenerative disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . These factors can influence the compound’s stability and thus its efficacy.
特性
IUPAC Name |
2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-11-1-3-12(4-2-11)22-9-13-17-18-15(23-13)24-10-14(20)19-5-7-21-8-6-19/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYDNKFDURMTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

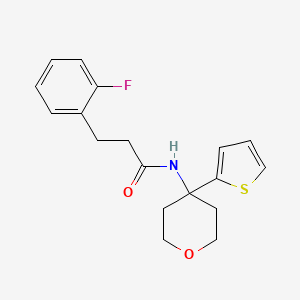
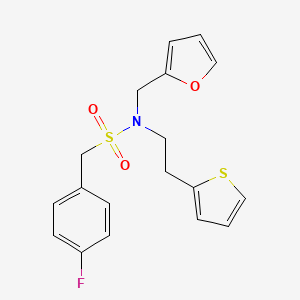
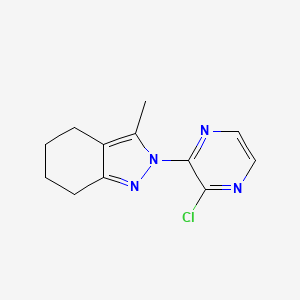
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
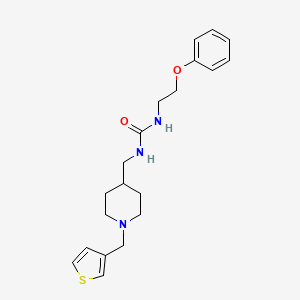
![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2849480.png)
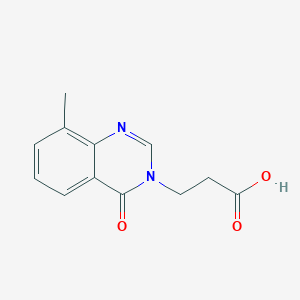
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)
![(R)-N-(3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2849488.png)
![2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
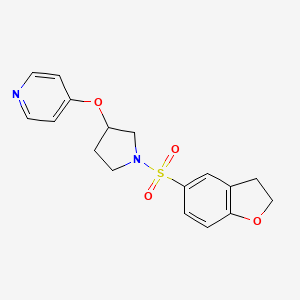
![4-{[1-(2-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2849492.png)
